molecular formula C19H20N2O3 B4580522 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4580522
M. Wt: 324.4 g/mol
InChI Key: QBYJDCMNKWGCNS-UHFFFAOYSA-N
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Description

Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a benzamide group attached to an indole moiety, which is further substituted with methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can take place on the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Hydroxylated derivatives of the original compound.

    Reduction Products: Amines derived from the reduction of the benzamide group.

    Substitution Products: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-14-7-8-15-13(12-21-17(15)11-14)9-10-20-19(22)16-5-3-4-6-18(16)24-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYJDCMNKWGCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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